molecular formula C9H11ClF3N B13509555 2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride

2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride

Cat. No.: B13509555
M. Wt: 225.64 g/mol
InChI Key: SQIAJJVFZDVCQU-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12F3NHCl It is a derivative of phenylpropanamine, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitroethane to form 2,3,4-trifluorophenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2,3,4-trifluorophenyl)propan-2-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropanamines with various functional groups.

Scientific Research Applications

2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride
  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride
  • 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride

Uniqueness

2-(2,3,4-Trifluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-9(2,13)5-3-4-6(10)8(12)7(5)11;/h3-4H,13H2,1-2H3;1H

InChI Key

SQIAJJVFZDVCQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)F)F)F)N.Cl

Origin of Product

United States

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